molecular formula C16H32O2S B028323 Methyl 3-(laurylthio)propionate CAS No. 19759-75-2

Methyl 3-(laurylthio)propionate

Cat. No. B028323
CAS RN: 19759-75-2
M. Wt: 288.5 g/mol
InChI Key: VSIGYUOJAOCSKU-UHFFFAOYSA-N
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Description

Methyl 3-(laurylthio)propionate is a chemical compound that is widely used in scientific research. It is a thioester derivative of propionic acid that is commonly used as a reagent in organic synthesis. This compound has several unique properties that make it an ideal reagent for a variety of applications in scientific research.

Mechanism Of Action

The mechanism of action of methyl 3-(laurylthio)propionate is not well understood. However, it is believed to act as a nucleophile in organic reactions, particularly in reactions involving sulfur-containing compounds. This compound may also act as a reducing agent in certain reactions, although more research is needed to fully understand its mechanism of action.
Biochemical and Physiological Effects:
Methyl 3-(laurylthio)propionate does not have any known biochemical or physiological effects. It is a relatively inert compound that is not known to interact with biological systems in any significant way.

Advantages And Limitations For Lab Experiments

Methyl 3-(laurylthio)propionate has several advantages for use in lab experiments. It is a stable compound that is easy to handle and store. It is also relatively inexpensive and readily available from chemical suppliers. However, this compound has some limitations, particularly in its reactivity. It is not a particularly reactive compound and may not be suitable for certain types of reactions.

Future Directions

There are several potential future directions for research involving methyl 3-(laurylthio)propionate. One area of interest is in the development of new synthetic methods using this compound as a reagent. Another area of interest is in the use of this compound as a building block for the synthesis of more complex molecules, such as peptides and proteins. Finally, there may be potential applications for this compound in the development of new drugs or other therapeutic agents.

Scientific Research Applications

Methyl 3-(laurylthio)propionate has a wide range of applications in scientific research. It is commonly used as a reagent in organic synthesis, particularly in the synthesis of thioesters and other sulfur-containing compounds. This compound is also used as a building block in the synthesis of more complex molecules, such as peptides and proteins.

properties

CAS RN

19759-75-2

Product Name

Methyl 3-(laurylthio)propionate

Molecular Formula

C16H32O2S

Molecular Weight

288.5 g/mol

IUPAC Name

methyl 3-dodecylsulfanylpropanoate

InChI

InChI=1S/C16H32O2S/c1-3-4-5-6-7-8-9-10-11-12-14-19-15-13-16(17)18-2/h3-15H2,1-2H3

InChI Key

VSIGYUOJAOCSKU-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCSCCC(=O)OC

Canonical SMILES

CCCCCCCCCCCCSCCC(=O)OC

Other CAS RN

19759-75-2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Into the same type of equipment used in Example 1 was charged 405 grams of 98% 1-dodecanethiol with stirring to 1.0 grams of LiOH·H2O and 181 grams of 99% methyl acrylate. The addition was over a period of 20 minutes and the temperature increased to 80°-85° C. The reaction was stirred an extra 2 hours at 85°-95° C. The reaction mixture was then stripped at 122° C. and 10 mm pressure. 582 grams of product was obtained. Product analysis by GC indicated a purity of 92.1%.
Quantity
405 g
Type
reactant
Reaction Step One
Quantity
181 g
Type
reactant
Reaction Step Two
Quantity
1 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

Into a 1 liter 3 necked flask equipped with a mechanical stirrer, Claissen adaptor, thermometer and dropping funnel was charged 404 grams of 98% 1-dodecanethiol with stirring to 0.7 grams of Triton B (benzyltrimethyl ammonium hydroxide) and 180.6 grams of 99% methylacrylate. The addition was over a period of 1/2 hour and the temperature of the reaction mixture increased form 30° C. to 56° C. The reaction was stirred an extra hour wherein the temperature dropped from 56° C. to 35° C. The reaction mixture was stripped at 92° C. and 10 mm pressure. 580 grams of product was obtained. Product analysis by GC indicated a purity of 99%.
Quantity
404 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
180.6 g
Type
reactant
Reaction Step Two
[Compound]
Name
3
Quantity
1 L
Type
solvent
Reaction Step Three

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